molecular formula C27H21F7N2O5S B12424964 ROR|At inverse agonist 26

ROR|At inverse agonist 26

Cat. No.: B12424964
M. Wt: 618.5 g/mol
InChI Key: WVNQGZGUMWTZCN-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of ROR|At inverse agonist 26 involves a multi-step process. One of the key steps includes a reductive alkylation sequence between indole and benzaldehyde intermediates . The indole precursor can be alkylated at different positions to provide access to various isomeric chemical series. The benzaldehyde fragment is prepared from inexpensive 2,4-dichlorobenzoic acid through a two-step process .

Industrial Production Methods: : Industrial production of this compound typically involves large-scale synthesis using chromatography-free methods to support pre-clinical research activities . This approach ensures the compound’s availability for extensive biological testing and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions: : ROR|At inverse agonist 26 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions include various analogs and derivatives of this compound, each with potentially different biological activities .

Scientific Research Applications

Chemistry: : ROR|At inverse agonist 26 is used in chemical research to study the structure-activity relationships of RORγt inverse agonists. It helps in understanding the molecular interactions and binding affinities of these compounds .

Biology: : In biological research, this compound is employed to investigate the role of RORγt in the differentiation of Th17 cells and the production of IL-17. It is also used to study the effects of RORγt modulation on immune response and inflammation .

Medicine: : The compound has potential therapeutic applications in treating autoimmune and inflammatory diseases. By inhibiting the activity of RORγt, this compound can reduce the production of pro-inflammatory cytokines and ameliorate disease symptoms .

Industry: : In the pharmaceutical industry, this compound is used in drug development programs targeting RORγt. It serves as a lead compound for designing new therapeutics with improved efficacy and safety profiles .

Properties

Molecular Formula

C27H21F7N2O5S

Molecular Weight

618.5 g/mol

IUPAC Name

(1R)-2-acetyl-N-[4-[2-fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]-5-methylsulfonyl-1,3-dihydroisoindole-1-carboxamide

InChI

InChI=1S/C27H21F7N2O5S/c1-14(37)36-13-16-11-19(42(2,40)41)8-10-21(16)23(36)24(38)35-18-6-3-15(4-7-18)20-9-5-17(12-22(20)28)25(39,26(29,30)31)27(32,33)34/h3-12,23,39H,13H2,1-2H3,(H,35,38)/t23-/m1/s1

InChI Key

WVNQGZGUMWTZCN-HSZRJFAPSA-N

Isomeric SMILES

CC(=O)N1CC2=C([C@@H]1C(=O)NC3=CC=C(C=C3)C4=C(C=C(C=C4)C(C(F)(F)F)(C(F)(F)F)O)F)C=CC(=C2)S(=O)(=O)C

Canonical SMILES

CC(=O)N1CC2=C(C1C(=O)NC3=CC=C(C=C3)C4=C(C=C(C=C4)C(C(F)(F)F)(C(F)(F)F)O)F)C=CC(=C2)S(=O)(=O)C

Origin of Product

United States

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